molecular formula C8H18N2 B11922046 (2R,6R)-2,6-Diethylpiperazine CAS No. 682740-57-4

(2R,6R)-2,6-Diethylpiperazine

Cat. No.: B11922046
CAS No.: 682740-57-4
M. Wt: 142.24 g/mol
InChI Key: WOTDHTQZNQMLIS-HTQZYQBOSA-N
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Description

(2R,6R)-2,6-Diethylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. The (2R,6R) configuration indicates the specific stereochemistry of the compound, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-Diethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with ethylamine and a suitable dihaloalkane, such as 1,4-dichlorobutane.

    Cyclization: The ethylamine reacts with the dihaloalkane under basic conditions to form the piperazine ring. This step often requires a strong base like sodium hydroxide or potassium hydroxide.

    Resolution: The racemic mixture of 2,6-diethylpiperazine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of chiral catalysts or biocatalysts can also enhance the enantioselectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-Diethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2R,6R)-2,6-Diethylpiperazine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its pharmacological properties, including potential use as an antiparasitic agent.

    Industry: Utilized in the production of polymers and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Diethylpiperazine depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,6S)-2,6-Diethylpiperazine: The enantiomer of (2R,6R)-2,6-Diethylpiperazine, with different stereochemistry and potentially different biological activity.

    2,5-Diethylpiperazine: A structural isomer with ethyl groups at different positions on the piperazine ring.

    2,6-Dimethylpiperazine: A similar compound with methyl groups instead of ethyl groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological interactions. Its enantiomeric purity is essential for applications requiring high specificity, such as in pharmaceutical research.

Properties

CAS No.

682740-57-4

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2R,6R)-2,6-diethylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

WOTDHTQZNQMLIS-HTQZYQBOSA-N

Isomeric SMILES

CC[C@@H]1CNC[C@H](N1)CC

Canonical SMILES

CCC1CNCC(N1)CC

Origin of Product

United States

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